molecular formula C21H22N2O5S2 B2953155 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 941913-49-1

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2953155
CAS No.: 941913-49-1
M. Wt: 446.54
InChI Key: GAHFAURFERMVKC-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Sulfonylation: The isopropylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the thiazole derivative and an appropriate benzoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the sulfonyl group are key functional groups that contribute to its activity by forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and rhodanine derivatives.

    Sulfonyl Benzamides: Compounds with sulfonyl and benzamide groups, such as sulfonylureas used in diabetes treatment.

Uniqueness

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives and sulfonyl benzamides.

For precise and detailed information, consulting scientific literature and specialized databases is recommended.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-8-5-14(6-9-16)20(24)23-21-22-18(12-29-21)17-10-7-15(27-3)11-19(17)28-4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHFAURFERMVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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